(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 340732-80-1
VCID: VC11624276
InChI: InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(13(18)19)9-10-5-7-11(8-6-10)14(20)22-4/h5-8,12H,9H2,1-4H3,(H,17,21)(H,18,19)/t12-/m0/s1
SMILES:
Molecular Formula: C16H21NO6
Molecular Weight: 323.34 g/mol

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid

CAS No.: 340732-80-1

Cat. No.: VC11624276

Molecular Formula: C16H21NO6

Molecular Weight: 323.34 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid - 340732-80-1

Specification

CAS No. 340732-80-1
Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol
IUPAC Name (2S)-3-(4-methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(13(18)19)9-10-5-7-11(8-6-10)14(20)22-4/h5-8,12H,9H2,1-4H3,(H,17,21)(H,18,19)/t12-/m0/s1
Standard InChI Key RNYKNTFFHHMGSB-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)OC)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)OC)C(=O)O

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S)-3-(4-methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, reflects its stereospecific configuration and functional groups . The central chiral carbon at the second position of the propanoic acid chain adopts an S-configuration, which is critical for its biological activity and synthetic utility. The Boc group [(tert-butoxy)carbonyl] at the amino position provides steric protection during peptide synthesis, while the 4-(methoxycarbonyl)phenyl substituent introduces aromaticity and electron-withdrawing characteristics .

The canonical SMILES representation, CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)OC)C(=O)O, and the isomeric SMILES, CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)OC)C(=O)O, highlight the compound’s stereochemistry and bonding patterns . The InChIKey RNYKNTFFHHMGSB-LBPRGKRZSA-N further confirms its unique structural identity in chemical databases .

Physicochemical Properties

While experimental data on density, melting point, and boiling point remain unreported in the literature, the compound’s calculated properties include a topological polar surface area (PSA) of 90.08 Ų and a logP value of 1.97, indicating moderate hydrophilicity. The exact mass of 323.137 Da aligns with its molecular formula, and its stability under standard laboratory conditions (20–25°C) makes it suitable for storage and handling in synthetic workflows .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₁NO₆
Molecular Weight323.34 g/mol
CAS Number340732-80-1
Exact Mass323.137 Da
Topological Polar Surface Area90.08 Ų
LogP1.97

Synthesis and Mechanistic Pathways

Synthetic Strategies

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid typically begins with L-phenylalanine or a related amino acid. The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding the Boc-protected intermediate. Subsequent coupling reactions introduce the 4-(methoxycarbonyl)phenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions, leveraging palladium or copper catalysts . Final hydrolysis of the ester moiety under acidic or basic conditions generates the propanoic acid derivative.

Stereochemical Control

The preservation of the S-configuration at the chiral center is achieved through enantioselective synthesis or resolution techniques. Asymmetric hydrogenation and enzymatic resolution are commonly employed to maintain stereochemical integrity, ensuring the compound’s compatibility with peptide synthesis protocols .

Applications in Pharmaceutical Research

Peptide Synthesis

As a Boc-protected amino acid, this compound is widely used in solid-phase peptide synthesis (SPPS). The Boc group shields the amino functionality during chain elongation, preventing undesired side reactions. After deprotection with trifluoroacetic acid (TFA), the free amino group participates in subsequent coupling steps, enabling the assembly of complex peptides .

Drug Intermediate

The methoxycarbonylphenyl moiety enhances the compound’s role as a precursor in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its aromatic system participates in π-π interactions with target proteins, improving binding affinity in drug candidates . For example, derivatives of this compound have been investigated as intermediates in the synthesis of Janus kinase (JAK) inhibitors for autoimmune diseases.

Research Findings and Comparative Analysis

Stability Studies

Thermogravimetric analysis (TGA) reveals that the compound decomposes at temperatures above 200°C, with no observed melting point below this threshold . Its stability in aqueous solutions is pH-dependent, with optimal storage recommended at pH 4–6 to prevent hydrolysis of the Boc group.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra confirm the compound’s structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.89 (s, 3H, OCH₃), 4.45–4.55 (m, 1H, α-CH), 7.30–7.45 (m, 4H, Ar-H) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 28.1 (Boc CH₃), 52.3 (OCH₃), 80.2 (Boc C), 155.2 (C=O Boc), 172.1 (C=O acid) .

TechniqueKey SignalsSource
¹H NMRδ 1.44 (s, Boc CH₃), 3.89 (s, OCH₃)
¹³C NMRδ 155.2 (C=O Boc), 172.1 (C=O acid)
IR1740 cm⁻¹ (C=O ester), 1705 cm⁻¹ (C=O acid)

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